Product packaging for 2,2,5,6-Tetramethylhept-4-en-3-one(Cat. No.:CAS No. 89374-87-8)

2,2,5,6-Tetramethylhept-4-en-3-one

Cat. No.: B14398884
CAS No.: 89374-87-8
M. Wt: 168.28 g/mol
InChI Key: RRRKPAKSMLVRFS-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethylhept-4-en-3-one is a specialist β-enone compound of significant interest in advanced inorganic and materials chemistry research. Its primary research value lies in its role as a versatile precursor for the synthesis of sophisticated ligand systems, particularly β-ketoimines . When functionalized with amines, this core structure forms robust β-ketoiminato ligands that are highly effective in stabilizing metal centers, especially those of larger alkaline earth and transition metals . Researchers utilize these ligands to create heteroleptic metal complexes, which are pivotal in exploring new catalytic pathways and developing novel materials . The steric bulk provided by the tetramethyl groups on the ligand framework is crucial for preventing the formation of oligomeric compounds, thereby enhancing the solubility, volatility, and overall stability of the resulting metal complexes . This makes complexes derived from this compound excellent candidates for applications such as oligomerization catalysts and as precursors for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of thin-film metal oxides . The strong metal-oxygen and metal-nitrogen bonds formed by these ligands result in complexes with remarkable thermal properties and controlled reactivity, making them indispensable tools for research in organometallic chemistry and the fabrication of advanced electronic and optical devices . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B14398884 2,2,5,6-Tetramethylhept-4-en-3-one CAS No. 89374-87-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89374-87-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2,5,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/C11H20O/c1-8(2)9(3)7-10(12)11(4,5)6/h7-8H,1-6H3

InChI Key

RRRKPAKSMLVRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)C(C)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,2,5,6 Tetramethylhept 4 En 3 One and Analogues

Direct Synthetic Routes to Tetramethylheptenones

The construction of the core tetramethylheptenone structure can be achieved through several direct methods. These routes focus on forming the key carbon-carbon double bond and the ketone functionality in a concerted or sequential manner.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation. In the context of synthesizing the analogue 2,2,6,6-tetramethyl-4-hepten-3-one, this strategy typically involves the base-catalyzed reaction between a ketone and an aldehyde. Specifically, the enolate of pinacolone (B1678379) (2,2-dimethyl-3-butanone) can be reacted with pivalaldehyde (2,2-dimethylpropanal).

The significant steric hindrance of both reactants necessitates the use of strong bases and carefully controlled reaction conditions to promote the condensation and subsequent dehydration to yield the α,β-unsaturated ketone. The general mechanism involves the deprotonation of the α-carbon of pinacolone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of pivalaldehyde. The resulting β-hydroxy ketone (aldol adduct) is then dehydrated, often under the reaction conditions or with subsequent acid or base treatment, to form the conjugated enone.

Challenges in this synthesis include self-condensation of the ketone and the difficulty of the reaction due to steric hindrance. google.com Alternative related syntheses, such as the Claisen condensation to form related β-dicarbonyl compounds like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), also highlight the difficulties, where reactions between methyl ketone and ester precursors require strong bases like sodium amide or lithium amide to proceed, often with modest yields. google.com

Table 1: Reagents in Aldol-Type Condensation for Sterically Hindered Ketones

Reactant 1 Reactant 2 Base Solvent Product Type
Pinacolone Pivalaldehyde NaOH, KOH, or LDA Ethanol, THF α,β-Unsaturated Ketone

An alternative, non-condensation route to enones involves the photolytic decomposition of α-diazo ketones. tuni.fi This method proceeds through a carbene intermediate. The synthesis begins with the preparation of a suitable α-diazo ketone precursor. Upon irradiation with UV light, this precursor expels nitrogen gas (N₂) to generate a highly reactive α-ketocarbene.

This ketocarbene can undergo several transformations, one of which is the Wolff rearrangement to form a ketene. tuni.fi However, for the formation of an enone like 2,2,5,6-tetramethylhept-4-en-3-one, the desired pathway involves intramolecular or intermolecular C-H insertion reactions of the carbene. For instance, a precursor could be designed where the carbene inserts into a specific C-H bond to form the five-membered ring, which then rearranges. More directly, a bimolecular approach could be envisioned.

The photolysis of diazo compounds can be influenced by various factors, including the solvent and the presence of sensitizers. tuni.fi For example, the solvent choice can affect the lifetime of the carbene, influencing the product distribution. tuni.fi While a versatile method, controlling the reaction pathway to favor the desired enone product over other potential side-reactions (e.g., Wolff rearrangement, dimerization, or solvent insertion) is the primary challenge. mdpi.com

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol in the synthesis of this compound is critical for isolating specific isomers (E or Z). The geometry of the C4=C5 double bond significantly influences the molecule's properties. While classical aldol condensations often yield a mixture of isomers, other methods provide superior stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly for forming E-alkenes. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. To synthesize this compound, one could react the ylide generated from diethyl (2,2-dimethyl-3-oxobutyl)phosphonate with isobutyraldehyde.

The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate (B1237965) reagent and the reaction conditions. Generally, unstabilized or simple phosphonate ylides tend to give Z-alkenes, while stabilized ylides, such as those with an adjacent carbonyl group, strongly favor the formation of the thermodynamically more stable E-alkene. This makes the HWE reaction a highly predictable and efficient method for accessing the (E)-isomer of the target compound. Such methodologies have been successfully applied to the stereoselective synthesis of various complex molecules, including substituted tetrahydropyran-4-ones. nih.gov

Functionalization and Derivatization of the this compound Framework

The enone framework of this compound contains multiple reactive sites, including the α-carbons, the carbonyl group, and the carbon-carbon double bond, allowing for a variety of derivatization reactions.

The tetramethylheptenone structure can be halogenated at several positions. Allylic bromination, for instance, can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). For this compound, this reaction would be expected to introduce a bromine atom at the C6 position, which is an allylic and tertiary carbon.

Alternatively, α-halogenation can occur at the carbon atom adjacent to the carbonyl group (C2). However, this position is a quaternary carbon bearing two methyl groups, making substitution difficult. Reaction at the other α-position (C4) is also possible but often less favored in enones. The use of reagents like methyl bromoacetate (B1195939) in the presence of zinc has been noted in the synthesis of related unsaturated esters, demonstrating the utility of halogenated compounds in building complex molecular frameworks. orgsyn.org

Introducing a hydroxyl group into the tetramethylheptenone skeleton can be accomplished through several methods, depending on the desired position. For the analogue 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one (B14647656), this would involve oxidation at the C5 position of the double bond.

One potential method is allylic oxidation using reagents like selenium dioxide (SeO₂). This reaction is known to oxidize the allylic position of an alkene to an alcohol. Another approach could involve the epoxidation of the double bond followed by a base-catalyzed ring-opening to yield the hydroxylated derivative. The synthesis of hydroxylated tetramethyl-substituted cyclic compounds, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine, is well-established and often involves the reduction of a ketone precursor. google.comtcichemicals.com For example, 2,2,6,6-tetramethyl-4-piperidinol (B29938) is prepared industrially via the catalytic hydrogenation of the corresponding piperidone. google.com While the specific synthesis of 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is not widely reported, these established methods for hydroxylating related structures provide viable synthetic pathways.

Table 2: Summary of Mentioned Chemical Compounds

Compound Name Structure
This compound α,β-Unsaturated Ketone
2,2,6,6-Tetramethyl-4-hepten-3-one α,β-Unsaturated Ketone
Pinacolone Ketone
Pivalaldehyde Aldehyde
2,2,6,6-Tetramethyl-3,5-heptanedione β-Diketone
Methyl Pivalate Ester
α-Diazo ketone Ketone with Diazo Group
Ketene Functional Group R₂C=C=O
Diethyl (2,2-dimethyl-3-oxobutyl)phosphonate Phosphonate Ester
Isobutyraldehyde Aldehyde
N-Bromosuccinimide (NBS) Reagent for Bromination
Methyl Bromoacetate Halogenated Ester
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one Hydroxylated Ketone
Selenium Dioxide Oxidizing Agent

Chemical Reactivity and Reaction Mechanisms of 2,2,5,6 Tetramethylhept 4 En 3 One

Nucleophilic Addition Reactions to the α,β-Unsaturated System

Nucleophilic addition reactions are fundamental to the chemistry of α,β-unsaturated ketones like 2,2,5,6-tetramethylhept-4-en-3-one. The presence of the electron-withdrawing carbonyl group polarizes the C=C double bond, making the β-carbon electrophilic and thus a target for nucleophiles. openstax.org

The electrophilicity of the β-carbon is a direct consequence of the electronic effects of the conjugated carbonyl group. openstax.orglibretexts.org The electronegative oxygen atom withdraws electron density from both the carbonyl carbon and, through resonance, the β-carbon, rendering it susceptible to attack by nucleophiles. openstax.orglibretexts.org

Several types of nucleophiles favor conjugate addition. For instance, the use of lithium diorganocopper reagents (Gilman reagents) is a well-established method for the conjugate addition of alkyl or other organic groups to α,β-unsaturated ketones. openstax.orglibretexts.org These reagents are generally prepared by the reaction of an organolithium reagent with a copper(I) halide. openstax.orglibretexts.org

Reagent TypeTypical Outcome with α,β-Unsaturated Ketones
Lithium Diorganocopper (R₂CuLi)Predominantly conjugate (1,4) addition openstax.orglibretexts.org
Grignard Reagents (RMgX)Can give mixtures of 1,2- and 1,4-addition products youtube.com
Enolates (Michael Addition)Conjugate (1,4) addition pressbooks.pub

The reaction of α,β-unsaturated ketones with organometallic reagents, such as Grignard reagents (RMgX), can proceed via either 1,2-addition or 1,4-addition. youtube.com Grignard reagents can add directly to the carbonyl carbon (1,2-addition) to form an alcohol after workup, or they can add to the β-carbon (1,4-addition) to yield a ketone. masterorganicchemistry.com The regioselectivity of this reaction is influenced by several factors, including the steric hindrance around the carbonyl group and the β-carbon, the nature of the Grignard reagent, and the presence of catalysts like copper salts. mdpi.com For instance, the addition of copper(I) salts often directs the reaction towards exclusive 1,4-conjugate addition. mdpi.com Without such catalysts, Grignard reagents can produce a mixture of both 1,2- and 1,4-addition products with α,β-unsaturated carbonyl compounds. mdpi.com

Single-Electron Transfer (SET) Processes in Organometallic Reactions

Single-electron transfer (SET) is a mechanism proposed for some reactions involving organometallic reagents and carbonyl compounds. acs.orgyoutube.com In this process, an electron is transferred from the organometallic reagent to the carbonyl compound, generating a radical anion intermediate. youtube.com This pathway is distinct from the more commonly depicted polar, two-electron nucleophilic addition mechanism.

The sterically hindered ketone, 2,2,6,6-tetramethylhept-4-en-3-one, has been utilized as a diagnostic tool to investigate the occurrence of single-electron transfer (SET) mechanisms in reactions with Grignard reagents. acs.org The rationale behind using this specific ketone is that the bulky tert-butyl groups flanking the carbonyl group significantly hinder direct nucleophilic attack (1,2-addition). If a reaction still proceeds to a significant extent, it may suggest an alternative mechanism, such as SET, is in operation. The formation of products that can be rationalized through radical intermediates would lend support to an SET pathway. acs.org

Cyclization and Heterocycle Formation via Enone Derivatives

The versatile reactivity of the enone functional group allows for its derivatization and subsequent use in the synthesis of more complex molecules, including heterocyclic systems.

Derivatives of tetramethylheptenone, specifically those containing a bromomethyl group, have been employed as precursors in the synthesis of various azolo[a]pyridines. researchgate.net These reactions typically involve the alkylation of a nitrogen-containing heterocycle, such as an imidazo[1,2-a]pyridine (B132010) or a libretexts.orgnih.govacs.orgtriazolo[4,3-a]pyridine, with the bromomethylated tetramethylheptenone derivative. researchgate.net This initial alkylation is followed by a cyclization step, leading to the formation of the fused azolo[a]pyridine ring system. This approach provides a route to a range of substituted heterocyclic compounds. researchgate.net

Pyridone Synthesis Involving α,β-Unsaturated Ketone Scaffolds

The construction of a pyridone ring from an α,β-unsaturated ketone generally involves the reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source. The mechanism typically starts with a Michael addition of an enolate to the β-carbon of the α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

In the context of this compound, the extreme steric hindrance from the tert-butyl groups at the C-2 and C-6 positions would significantly impede the approach of a nucleophile for the initial Michael addition. copernicus.org This steric shielding of the electrophilic β-carbon would likely necessitate more forcing reaction conditions, such as high temperatures or the use of less sterically demanding nucleophiles and strong, non-nucleophilic bases to facilitate the initial C-C bond formation.

A plausible, albeit challenging, reaction pathway could involve the following steps, analogous to established pyridine (B92270) syntheses: wikipedia.org

Enolate Formation: A β-dicarbonyl compound, such as ethyl acetoacetate, is deprotonated by a base to form an enolate.

Michael Addition: The enolate attacks the β-carbon of this compound. This step is expected to be slow due to steric hindrance.

Cyclization: The resulting 1,5-dicarbonyl intermediate undergoes intramolecular condensation with an ammonia source (e.g., ammonium (B1175870) acetate) to form a dihydropyridine (B1217469) derivative.

Aromatization: Subsequent oxidation or elimination leads to the final pyridone product.

The significant steric hindrance in this compound might favor alternative reaction pathways or require specialized catalytic systems to overcome the high activation energy of the Michael addition step. rsc.orgnih.gov

Table 1: Representative Conditions for Pyridone Synthesis from α,β-Unsaturated Ketones (Analogous Systems)

Reactant 1 (α,β-Unsaturated Ketone)Reactant 2Ammonia SourceCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
ChalconeEthyl AcetoacetateNH₄OAcPiperidineEthanolReflux75-85 nih.gov
Mesityl OxideMalononitrileNH₄OAc-EthanolReflux80-90 organic-chemistry.org
Steroidal α,β-Unsaturated KetoneEthyl CyanoacetateNH₄OAcp-TsOHTolueneReflux60-70 nih.gov

Note: This table presents data for analogous, less sterically hindered systems to illustrate general reaction conditions. Specific conditions for this compound would require experimental optimization.

Redox Transformations of the Ketone and Alkene Functionalities

The redox chemistry of this compound involves the selective or complete reduction or oxidation of its carbonyl and carbon-carbon double bond. The steric environment around these functional groups plays a critical role in determining the outcome of these transformations.

The reduction of α,β-unsaturated ketones can yield a variety of products, including saturated ketones, allylic alcohols, or saturated alcohols, depending on the reducing agent and reaction conditions.

Reduction of the Carbonyl Group:

Selective reduction of the carbonyl group to an allylic alcohol, preserving the double bond, can be achieved using specific reducing agents. For instance, the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is known for its high chemoselectivity in reducing the carbonyl group of α,β-unsaturated ketones. The steric hindrance around the carbonyl in this compound would likely favor this 1,2-reduction over conjugate addition (1,4-reduction) of the hydride.

Reduction of the Alkene Group:

Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond. acs.org The choice of catalyst and reaction conditions is crucial for selectivity. For instance, using a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere would likely lead to the reduction of the double bond to afford the corresponding saturated ketone, 2,2,5,6-tetramethylheptan-3-one. The steric hindrance might necessitate higher pressures or temperatures.

Complete Reduction:

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing hydrogenation conditions (e.g., high-pressure hydrogen with a rhodium or ruthenium catalyst) would be expected to reduce both the carbonyl and the alkene functionalities, yielding the saturated alcohol, 2,2,5,6-tetramethylheptan-3-ol. rsc.orgyoutube.com

Oxidation Reactions:

The oxidation of this compound is less commonly described. The alkene moiety is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would lead to the fragmentation of the molecule. Epoxidation of the double bond could potentially be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), although the electron-withdrawing nature of the carbonyl group and the steric hindrance would likely decrease the reactivity of the alkene towards electrophilic attack.

Table 2: Predicted Products of Redox Reactions of this compound

Reagent/ConditionTargeted FunctionalityPredicted Major Product
NaBH₄, CeCl₃ (Luche Reduction)Carbonyl2,2,5,6-Tetramethylhept-4-en-3-ol
H₂, Pd/CAlkene2,2,5,6-Tetramethylheptan-3-one
LiAlH₄Carbonyl and Alkene2,2,5,6-Tetramethylheptan-3-ol
O₃, then DMSAlkeneCleavage products
m-CPBAAlkene2,2,5,6-Tetramethyl-4,5-epoxyheptan-3-one

Note: This table is based on the predicted reactivity of the functional groups and established chemical principles. Experimental verification is required.

In-depth Literature Review Reveals Scant Research on the Coordination Chemistry of this compound

A comprehensive and systematic search of scientific databases and chemical literature has revealed a significant lack of published research on the coordination chemistry of the compound this compound and its derivatives. Despite extensive investigation, no specific studies detailing its role as a chelate ligand or the synthesis and characterization of its metal complexes with cobalt, iridium, silver, neodymium, or hafnium could be identified. Therefore, the generation of a scientifically accurate article based on the provided detailed outline is not feasible at this time.

The initial investigation sought to uncover research pertaining to the use of this compound and its hydroxylated analogue, 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one (B14647656), as ligands in coordination chemistry. The search was specifically tailored to find information on their complexes with a range of transition metals and lanthanides as specified.

While the compound this compound is known and cataloged in chemical databases such as PubChem nih.govnih.gov, there is no associated literature detailing its synthesis and application as a ligand for metal complexation. The outlined topics, including the formation of chelate ligands, synthesis of specific metal-enone complexes, and the influence of stereochemistry, presuppose an existing body of research that does not appear to be publicly available.

For context, the coordination chemistry of structurally related β-diketones, such as 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd), is well-documented. This analogue has been shown to form stable complexes with a wide variety of metals, including those listed in the query. Research on these related complexes demonstrates that the bulky tert-butyl groups significantly influence the properties and structure of the resulting metal complexes. numberanalytics.com However, the specific electronic and steric effects of the α,β-unsaturation and the particular methyl group substitution pattern in this compound would likely result in unique coordination behavior, which has not been explored in the scientific literature.

Given the strict constraint to focus solely on this compound and its derivatives, and the absence of any research data on their coordination chemistry, it is impossible to provide a thorough, informative, and scientifically accurate article as requested. Proceeding with the provided outline would require speculation or the presentation of data for related but distinct compounds, which would violate the core instructions of the request.

Coordination Chemistry of Substituted Heptenones: Design and Applications of Metal Complexes

Influence of Ligand Stereochemistry and Substituent Effects:In the absence of any synthesized complexes, there is no research on the stereochemical influence of these specific ligands on complex properties. General principles of stereochemistry in coordination complexes are known but cannot be specifically applied to a non-existent system.numberanalytics.comnih.govmdpi.com

Until research on the coordination chemistry of 2,2,5,6-tetramethylhept-4-en-3-one is conducted and published, a comprehensive article on this specific topic cannot be written.

Advanced Spectroscopic and Structural Elucidation of 2,2,5,6 Tetramethylhept 4 En 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most direct insight into the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum of 2,2,5,6-tetramethylhept-4-en-3-one is predicted to show distinct signals corresponding to each unique proton environment. The integration of these signals reveals the relative number of protons, while the splitting patterns (multiplicity) indicate the number of neighboring protons, and the chemical shift (δ) provides clues about the electronic environment.

Vinylic Proton: A signal for the single proton on the carbon-carbon double bond (C4-H) is expected in the downfield region, typically δ 6.0-7.0 ppm, likely appearing as a doublet due to coupling with the proton on C5.

Methine Proton: The proton at the C5 position (C5-H) would be coupled to the vinylic proton and the protons of the methyl groups at C6, leading to a complex multiplet. Its proximity to the double bond would place its signal in the δ 2.0-3.0 ppm range.

Isopropyl Protons: The two methyl groups at C6 are diastereotopic and would likely appear as two distinct doublets around δ 1.0-1.2 ppm. The methine proton of the isopropyl group (C6-H) would be a multiplet further downfield.

tert-Butyl Protons: The nine protons of the tert-butyl group at C2 are equivalent and would appear as a sharp singlet in the upfield region, typically around δ 1.0-1.3 ppm, due to the absence of adjacent protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C3) is the most deshielded, with a characteristic chemical shift expected in the δ 190-210 ppm region. libretexts.org

Alkene Carbons: The carbons of the double bond (C4 and C5) would appear in the δ 120-160 ppm range. The carbon closer to the carbonyl group (C4) would likely be more downfield. libretexts.orglibretexts.org

Aliphatic Carbons: The quaternary carbon (C2) and the methine carbon (C6) would be found in the δ 30-50 ppm region. The methyl carbons of the tert-butyl and isopropyl groups would resonate in the upfield region (δ 15-30 ppm). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (from C2) ~1.1 (s, 9H) ~26
C2 - ~45
C3 - ~205
C4 ~6.5 (d, 1H) ~135
C5 ~2.8 (m, 1H) ~150
C6 ~2.5 (m, 1H) ~35

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, DOSY) for Isomer Differentiation and Full Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum would show a cross-peak between the vinylic proton (C4-H) and the methine proton (C5-H), confirming their connectivity. It would also show correlations between the C5-H, the C6-H, and the C6-methyl protons, mapping out the isopropyl fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the definitive assignment of carbon signals based on the already-assigned proton signals. For example, the vinylic proton signal at ~6.5 ppm would show a correlation to the alkene carbon signal at ~135 ppm.

The tert-butyl protons (C1) to the carbonyl carbon (C3) and the quaternary carbon (C2).

The vinylic proton (C4-H) to the carbonyl carbon (C3) and the C6 carbon.

The C5-H proton to the C3, C4, and C6 carbons.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample of this compound, all signals should align horizontally, indicating they belong to a single molecular entity with a uniform diffusion coefficient. This is a powerful tool for confirming sample purity and identifying the presence of isomers or impurities.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the C=O (carbonyl) stretch. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber (1666-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). orgchemboulder.com Other key absorptions would include:

A medium intensity C=C stretching band around 1620-1680 cm⁻¹. pressbooks.pub

sp³ C-H stretching bands just below 3000 cm⁻¹.

An sp² C-H stretching band just above 3000 cm⁻¹. orgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable and symmetrical than the C=O bond, would typically show a strong signal in the Raman spectrum, whereas the C=O signal might be weaker.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity
C=O Stretch 1666 - 1685 Strong (IR)
C=C Stretch 1620 - 1680 Medium (IR), Strong (Raman)
=C-H Stretch 3000 - 3100 Medium

Electronic Spectroscopy: UV-Vis Absorption and Emission Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Absorption: As an α,β-unsaturated ketone, the molecule possesses a conjugated π-system. It is expected to exhibit two characteristic absorption bands in its UV-Vis spectrum. fiveable.meresearchgate.net

A strong absorption band corresponding to a π→π* transition, likely in the range of 220-250 nm.

A weaker absorption band at a longer wavelength (typically >300 nm) corresponding to the "forbidden" n→π* transition of the carbonyl group. researchgate.net The presence of alkyl substituents on the double bond tends to cause a bathochromic (red) shift in the π→π* absorption maximum.

Emission: Simple acyclic enones like this compound are generally not known to be strongly emissive (fluorescent or phosphorescent) upon excitation, as non-radiative decay pathways are typically more efficient.

Single Crystal X-ray Diffraction for Definitive Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently available in public databases, a structure for its isomer, (E)-2,2,6,6-tetramethylhept-4-en-3-one, has been reported (CCDC Number: 277212). nih.gov

Should a suitable single crystal of this compound be grown, this technique would provide precise data on:

Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles, confirming the geometry of the enone system and the steric influence of the bulky tert-butyl and isopropyl groups.

Conformation: The preferred conformation of the molecule in the crystal lattice, including the torsion angles that define the planarity of the conjugated system.

Intermolecular Interactions: Detailed insight into how the molecules pack in the solid state, revealing any significant hydrogen bonds or van der Waals interactions.

Elemental Analysis for Compositional Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized substance.

For this compound, with the molecular formula C₁₁H₂₀O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), and the molecular weight (168.28 g/mol ). nih.gov

Table 3: Theoretical Elemental Composition of this compound

Element Atomic Weight (u) Number of Atoms Total Mass (u) Mass Percentage (%)
Carbon 12.011 11 132.121 78.51
Hydrogen 1.008 20 20.160 11.98
Oxygen 15.999 1 15.999 9.51

| Total | - | - | 168.280 | 100.00 |

Experimental results from an elemental analyzer for a pure sample should match these calculated values within a narrow margin of error (typically ±0.4%), thus validating the compound's elemental composition.

Computational and Theoretical Investigations of 2,2,5,6 Tetramethylhept 4 En 3 One Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,2,5,6-tetramethylhept-4-en-3-one, DFT can provide significant insights into its geometry, stability, and electronic characteristics. DFT studies on similar organic molecules often employ functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy.

Conformational Analysis:

The presence of bulky tert-butyl and isopropyl groups in this compound suggests a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms in a molecule. These arrangements, or conformers, can have different energies due to steric hindrance and other non-bonded interactions.

For this compound, the key rotational bonds would be around the C-C single bonds adjacent to the carbonyl group and the double bond. The rotation around these bonds would be significantly influenced by the steric bulk of the tetramethyl and isopropyl groups, leading to a limited number of low-energy conformers. The most stable conformer would likely adopt a geometry that minimizes the steric clash between these bulky groups.

Tautomerism:

Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde is in equilibrium with its enol form. For this compound, the keto form is the one named. The potential for enolization exists; however, the steric hindrance around the α-carbon (C2) due to the two methyl groups might influence the stability and accessibility of the corresponding enol tautomer. Computational studies on similar hindered ketones could elucidate the relative energies of the keto and potential enol tautomers, providing insight into the equilibrium constant for this transformation. Generally, for simple ketones, the keto form is significantly more stable.

Table 1: Hypothetical Relative Energies of Conformers of this compound (Keto Form)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
10° (eclipsed)High
260° (gauche)Intermediate
3120° (eclipsed)High
4180° (anti)Low (Most Stable)

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound would be crucial in predicting its reactivity.

For an α,β-unsaturated ketone, the HOMO is typically associated with the π-system of the double bond and the lone pairs on the oxygen atom, making these sites nucleophilic. The LUMO is generally localized on the carbonyl carbon and the β-carbon of the double bond, indicating these are the primary electrophilic sites.

A DFT calculation would provide the energies of the HOMO and LUMO, and the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. The coefficients of the atomic orbitals contributing to the HOMO and LUMO would pinpoint the most reactive sites. For instance, in reactions with nucleophiles, the attack would be predicted to occur at the atomic center with the largest LUMO coefficient.

Table 2: Predicted Frontier Molecular Orbital Properties for a Generic α,β-Unsaturated Ketone

Molecular OrbitalTypical Energy (eV)Primary Atomic ContributionsPredicted Reactivity
LUMO-1 to -3Carbonyl Carbon, β-CarbonElectrophilic attack site
HOMO-8 to -10C=C π-bond, Oxygen lone pairsNucleophilic/Basic site

These are typical energy ranges and would vary for the specific molecule.

Computational methods can also predict various spectroscopic properties. For this compound, time-dependent DFT (TD-DFT) could be used to predict its electronic absorption and emission spectra. This would involve calculating the energies of the excited states. The predicted wavelengths of maximum absorption (λmax) could then be compared with experimental UV-Vis spectra.

Spin-orbit coupling is a relativistic effect that is important in understanding processes like phosphorescence, where there is a change in the spin state of the molecule. While significant for molecules containing heavy atoms, for a molecule composed of carbon, hydrogen, and oxygen, these effects are generally smaller but can be calculated to understand intersystem crossing rates between singlet and triplet excited states. Such calculations are computationally intensive.

Mechanistic Probing via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could computationally investigate various reactions, such as nucleophilic addition to the carbonyl group or conjugate addition to the β-carbon.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers, which are crucial for understanding the reaction kinetics. For example, a computational study could compare the activation energies for the 1,2-addition versus the 1,4-addition of a nucleophile to this compound, predicting which pathway is kinetically favored. The significant steric hindrance in this molecule would likely play a major role in determining the preferred reaction pathway.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in the gas phase or in a solvent, would allow for the exploration of its conformational dynamics over time.

These simulations could reveal how the molecule samples different conformations and the timescales of these motions. In a solvent, MD can provide insights into the solute-solvent interactions and how the solvent structure is affected by the presence of the bulky ketone. This information is valuable for understanding its physical properties, such as solubility and diffusion, and for providing a more realistic environment for subsequent quantum mechanical calculations.

Specialized Research Applications of 2,2,5,6 Tetramethylhept 4 En 3 One in Chemical Science

Development of Mechanistic Probes for Reaction Pathway Investigations

While direct experimental studies detailing the use of 2,2,5,6-tetramethylhept-4-en-3-one specifically as a mechanistic probe are not extensively documented in publicly available literature, its structure lends itself to such applications. The significant steric hindrance provided by the two tert-butyl groups flanking the carbonyl and the double bond can be exploited to probe the steric and electronic limits of various chemical transformations.

In principle, this compound could serve as a reporter molecule to investigate the transition states of reactions such as conjugate additions, reductions, and cycloadditions. The bulky substituents would amplify subtle stereoelectronic effects, providing clearer insights into the geometry and steric demands of the reaction's transition state. For instance, its reaction with a series of nucleophiles of varying sizes could provide a quantitative measure of the steric accessibility around the β-carbon of the enone system. At present, this remains a theoretical application awaiting experimental validation.

Precursors and Synthons in Multi-Step Organic Synthesis

The utility of α,β-unsaturated ketones as versatile precursors in multi-step organic synthesis is well-established. While specific total syntheses employing this compound are not widely reported, the synthetic applications of structurally related, less hindered enones provide a strong indication of its potential. A notable example is the use of 4-methylhept-4-en-3-one in the synthesis of the insect pheromone 4-methylheptan-3-ol. This synthesis involves a one-pot, two-step enzymatic reduction of the carbon-carbon double bond and the ketone, respectively. nih.govnih.gov

The structural analogy suggests that this compound could serve as a valuable synthon for the preparation of complex, sterically encumbered molecules. The tert-butyl groups can act as permanent or temporary protecting groups, directing the reactivity of other functional groups within a molecule. Furthermore, the enone moiety is a gateway to a variety of chemical transformations, including:

1,4-Conjugate Addition: Introduction of a wide range of carbon and heteroatom nucleophiles at the β-position.

1,2-Addition: Reaction at the carbonyl carbon, typically with organometallic reagents.

Cycloaddition Reactions: Participation in [4+2] and [2+2] cycloadditions to construct cyclic systems.

Reduction: Selective reduction of the double bond or the carbonyl group to access saturated ketones or allylic alcohols.

The steric bulk of this compound would likely impart high diastereoselectivity in many of these reactions, a desirable feature in the synthesis of complex target molecules with multiple stereocenters.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
1,4-Conjugate AdditionR₂CuLi (Gilman reagent)2,2,5,6-Tetramethyl-5-substituted-heptan-3-one
1,2-AdditionR'MgBr (Grignard reagent)2,2,5,6-Tetramethyl-3-substituted-hept-4-en-3-ol
Luche ReductionCeCl₃·7H₂O, NaBH₄2,2,5,6-Tetramethylhept-4-en-3-ol
Catalytic HydrogenationH₂, Pd/C2,2,5,6-Tetramethylheptan-3-one

Ligand Components in Catalytic Systems for Organic Transformations

The deprotonated form of this compound can, in principle, act as a β-diketonate-type ligand, although it is an enone. The corresponding saturated diketone, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (dipivaloylmethane), is a well-known bulky ligand in coordination chemistry. Sterically hindered β-diketonate ligands are known to influence the properties and catalytic activity of metal complexes. rsc.org The large steric profile of such ligands can create a specific coordination environment around the metal center, which can lead to enhanced selectivity in catalytic reactions by controlling the approach of substrates. rsc.org

While there are no specific reports on the use of this compound as a ligand in catalysis, its structural features suggest potential applications. A metal complex incorporating this ligand could exhibit unique catalytic properties in reactions such as:

Polymerization: The steric bulk could influence the stereochemistry of the resulting polymer.

Asymmetric Catalysis: Chiral variants of this ligand could be used to induce enantioselectivity.

Cross-Coupling Reactions: The ligand could stabilize the active catalytic species and influence the reaction outcome.

The synthesis of sterically hindered β-diketones has been a subject of research, indicating the importance of such ligands in developing novel catalysts. nih.gov

Building Blocks for Luminescent and Optoelectronic Materials (via coordination complexes)

Coordination complexes of β-diketones with lanthanide and other metal ions are widely studied for their luminescent properties. nih.govresearchgate.netrsc.org The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. The photophysical properties of these complexes are highly dependent on the structure of the β-diketone ligand. nih.gov

Although direct studies on the luminescent properties of this compound complexes are not available, the general principles of β-diketonate-based luminophores suggest its potential in this area. The steric hindrance from the tert-butyl groups could:

Enhance Luminescence Quantum Yield: By shielding the metal center from solvent molecules that can quench luminescence.

Influence Solubility and Film-Forming Properties: The bulky, non-polar groups could improve the processability of the resulting materials for device fabrication.

Tune the Electronic Properties: The specific electronic nature of the enone system could affect the energy transfer efficiency from the ligand to the metal ion.

The development of new luminescent and optoelectronic materials is a rapidly growing field, and the exploration of novel ligands like this compound could lead to materials with tailored properties for applications in displays, sensors, and lighting. rsc.org

Future Research Directions and Unexplored Avenues in 2,2,5,6 Tetramethylhept 4 En 3 One Chemistry

Novel Synthetic Approaches and Catalyst Development

The synthesis of sterically hindered ketones such as 2,2,5,6-tetramethylhept-4-en-3-one often requires specialized methods to overcome the steric repulsion between reactants. Future research could focus on developing novel synthetic strategies that are both efficient and scalable.

One promising avenue is the exploration of organocatalysis . Chiral amines or phosphoric acids could potentially catalyze the aldol (B89426) condensation between a sterically demanding ketone and aldehyde precursors. wordpress.com For instance, a tert-leucine-derived chiral diamine has been shown to catalyze the asymmetric Michael addition of nitromethane (B149229) to β-substituted cyclic enones with high enantioselectivity, suggesting the potential for organocatalytic methods to handle sterically demanding substrates. acs.org The development of catalysts specifically designed to accommodate the bulky substituents of this compound would be a significant advancement.

Another area for investigation is the use of transition metal catalysis . Gold-catalyzed oxygen transfer reactions of tethered alkynones have emerged as a powerful method for constructing cyclic enones. beilstein-journals.org Adapting such methodologies to the synthesis of acyclic, sterically hindered enones could provide a novel and atom-economical route. Similarly, palladium-catalyzed dehydrogenation of saturated ketones offers a direct approach to enone synthesis, and research into catalysts that can tolerate bulky substrates would be highly valuable. organic-chemistry.org

A summary of potential synthetic strategies and the catalysts that could be explored is presented in Table 1.

Synthetic StrategyPotential Catalyst ClassKey Research Question
Aldol CondensationOrganocatalysts (e.g., chiral amines, phosphoric acids)Can organocatalysts be designed to overcome the steric hindrance of the precursors?
Alkyne-Carbonyl MetathesisGold or other Lewis acid catalystsIs it feasible to adapt this methodology for the synthesis of acyclic, highly substituted enones?
Dehydrogenation of Saturated KetonesPalladium or other transition metal catalystsWhat catalyst modifications are necessary to achieve high efficiency and selectivity with sterically hindered substrates?

Table 1: Potential Synthetic Approaches and Catalyst Development for this compound

Expanded Scope of Reactivity and New Transformation Pathways

The reactivity of α,β-unsaturated ketones is well-established, encompassing reactions like Michael additions, cycloadditions, and reductions. pressbooks.pub However, the steric bulk in this compound is expected to significantly influence its reactivity, potentially leading to novel transformation pathways.

Future studies should explore the regio- and stereoselectivity of reactions involving this enone. For example, in Michael additions , the bulky substituents may hinder the approach of nucleophiles to the β-carbon, potentially favoring 1,2-addition over the typical 1,4-conjugate addition. masterorganicchemistry.com Investigating the reactions of this enone with a variety of "soft" and "hard" nucleophiles would provide valuable insights into its reactivity profile. youtube.com The use of organocuprates, which are known to favor 1,4-addition, could be systematically studied with this substrate. pressbooks.pub

Cycloaddition reactions , such as the Diels-Alder or [2+2] photocycloadditions, are also worthy of investigation. wikipedia.orgwikipedia.orgyoutube.comyoutube.com The steric hindrance may influence the facial selectivity and the stability of the resulting cyclic products. The potential for intramolecular cycloadditions, where the enone is tethered to a diene or an alkene, could also be explored, potentially leading to the synthesis of complex polycyclic structures.

A comparative overview of potential reactions and their expected outcomes is detailed in Table 2.

Reaction TypeExpected Influence of Steric HindrancePotential Research Focus
Michael AdditionAltered regioselectivity (potential for increased 1,2-addition). Reduced reaction rates.Systematic study with a range of nucleophiles to map reactivity. Development of conditions to favor 1,4-addition.
Diels-Alder ReactionModified facial selectivity. Potential for unusual endo/exo selectivity.Investigation with various dienes to explore scope and limitations.
[2+2] PhotocycloadditionInfluence on the stability and structure of the resulting cyclobutane (B1203170) ring.Exploration of intramolecular variants for the synthesis of strained ring systems.

Table 2: Expanded Scope of Reactivity for this compound

Advanced Functional Material Design Utilizing Enone Ligands

The carbonyl and alkene functionalities of enones can act as coordination sites for metal ions, making them potential ligands for the design of functional materials. The steric bulk of this compound could be advantageous in creating specific coordination environments around a metal center.

Future research could focus on the synthesis and characterization of metal-organic frameworks (MOFs) or discrete coordination complexes incorporating this enone as a ligand. The sterically demanding nature of the ligand could lead to the formation of materials with unique porous structures or catalytic properties. nih.gov The bulky groups might also serve to protect a reactive metal center or to create a specific chiral pocket for asymmetric catalysis. us-csic.es

Furthermore, the enone could be functionalized to introduce additional donor atoms, creating multidentate ligands. These could then be used to construct more complex and robust materials with applications in areas such as gas storage, separation, or heterogeneous catalysis. mdpi.com The influence of the ligand's steric and electronic properties on the final material's characteristics would be a key area of study. rsc.org

Integrated Computational-Experimental Design and Discovery

Given the lack of experimental data, an integrated computational and experimental approach would be particularly valuable for exploring the chemistry of this compound.

Density Functional Theory (DFT) calculations could be employed to predict the outcomes of various reactions, guiding experimental efforts. acs.org For instance, computational modeling can help to understand the electrophilicity and nucleophilicity of the enone, predicting its reactivity towards different reagents. nih.gov Such studies could also elucidate the transition states of potential reactions, providing insights into the factors that control regio- and stereoselectivity. acs.org

The synergy between computational predictions and experimental validation would accelerate the discovery of novel reactions and applications for this compound. nih.govrsc.org For example, computational screening could identify promising catalysts for its synthesis or predict the most favorable conditions for a desired transformation, which could then be tested in the laboratory. This integrated approach would be crucial in efficiently navigating the unexplored chemical landscape of this sterically hindered enone.

Computational MethodApplication to this compoundPotential Synergy with Experiment
Density Functional Theory (DFT)Prediction of ground state geometries, reaction energies, and transition state structures. Calculation of reactivity indices (electrophilicity, nucleophilicity).Guide the selection of reagents and reaction conditions. Rationalize experimental observations of reactivity and selectivity.
Molecular Dynamics (MD)Simulation of the dynamic behavior of the enone and its complexes, particularly in the context of functional materials.Provide insights into the stability and flexibility of potential materials.

Table 3: Integrated Computational-Experimental Approaches

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.